1,2,6-Trimethylpiperazine
Overview
Description
1,2,6-Trimethylpiperazine is an organic compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatility in various chemical reactions and its applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,6-Trimethylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions to yield the desired product. The reaction conditions typically include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reagents. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Chemical Reactions Analysis
Types of Reactions: 1,2,6-Trimethylpiperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1,2,6-Trimethylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
1,2,6-Trimethylpiperazine is similar to other piperazine derivatives, such as 1,2,4-trimethylpiperazine and 2,2,6,6-tetramethylpiperidine. it has unique properties that distinguish it from these compounds. For example, the presence of methyl groups at specific positions on the piperazine ring can influence its reactivity and biological activity.
Comparison with Similar Compounds
1,2,4-Trimethylpiperazine
2,2,6,6-Tetramethylpiperidine
Biological Activity
1,2,6-Trimethylpiperazine (TMP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TMP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a piperazine derivative, characterized by a six-membered ring containing two nitrogen atoms. The presence of three methyl groups at positions 1, 2, and 6 contributes to its unique chemical properties and biological activity.
TMP exhibits various biological activities primarily through its interaction with cellular targets. Research indicates that it may function as an antitumor agent , influencing pathways involved in cancer cell proliferation and survival. Specifically, studies have shown that TMP derivatives can inhibit key enzymes associated with tumor growth and metastasis.
Antitumor Activity
Case Study: Antiproliferative Effects
A significant study evaluated the antiproliferative effects of TMP derivatives on several cancer cell lines. The compound demonstrated potent activity against A549 (lung cancer), PC-3 (prostate cancer), HCT116 (colon cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
A549 | 0.16 |
PC-3 | 0.30 |
HCT116 | 0.51 |
MCF-7 | 0.30 |
MDA-MB-231 | 0.70 |
These findings suggest that TMP derivatives may target specific proteins involved in cell cycle regulation and apoptosis induction, such as Polo-like kinase 1 (PLK1), which plays a crucial role in mitosis .
Mechanistic Insights
Further investigations into the mechanism of action revealed that TMP induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering cell cycle arrest at the G1 phase. This apoptotic effect is critical for the therapeutic efficacy of TMP in oncology .
Antimicrobial Activity
In addition to its antitumor properties, TMP has shown promising antimicrobial activity against various bacterial strains. A study assessing the biological activities of TMP derivatives indicated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of TMP can be significantly influenced by structural modifications. Research into the structure-activity relationship has demonstrated that variations in the piperazine ring and substituents can enhance or diminish biological efficacy. For example, specific modifications to the methyl groups or the introduction of different functional groups can lead to improved potency against targeted pathways .
Properties
IUPAC Name |
1,2,6-trimethylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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